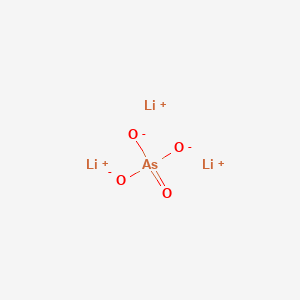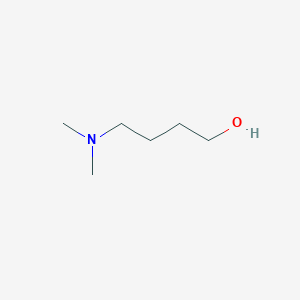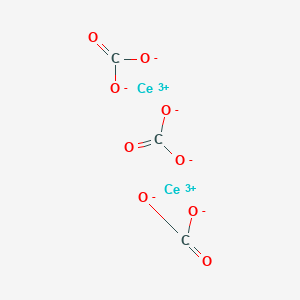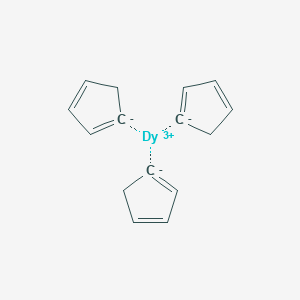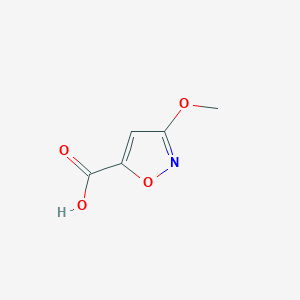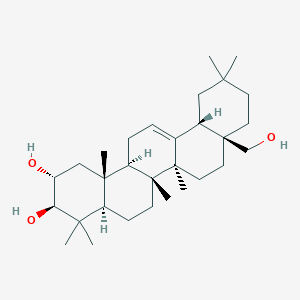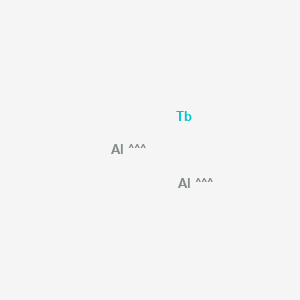
Copper sulfamate
Descripción general
Descripción
Copper sulfamate, also known as copper disulfamate, is a compound with the molecular formula CuH4N2O6S2 . It is composed of copper, hydrogen, nitrogen, oxygen, and sulfur . The molecular weight of this compound is approximately 255.7 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of one copper atom, four hydrogen atoms, two nitrogen atoms, six oxygen atoms, and two sulfur atoms . The InChI representation of this compound is InChI=1S/Cu.2H3NO3S/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 255.7 g/mol . It has two hydrogen bond donors and eight hydrogen bond acceptors . The topological polar surface area of this compound is 183 Ų .
Aplicaciones Científicas De Investigación
Biomedical Applications : Copper sulfide (CuS) nanoparticles, derived from copper sulfamate, have been significantly explored for biomedical applications, including sensors and theranostics. Their unique properties have been utilized in detecting biomolecules, chemicals, and pathogens, as well as in preclinical studies for molecular imaging and cancer therapy based on photothermal properties (Goel, Chen, & Cai, 2014).
Chemical Synthesis : this compound is used in intramolecular copper-catalyzed aziridination of unsaturated sulfamates, providing direct access to polysubstituted amines from simple homoallylic alcohols (Durán et al., 2002).
Electroplating Solutions : Studies have investigated the decomposition potentials of metallic sulfamates, including this compound, which are used in electroplating solutions (Choguill, Shell, & Hays, 1954).
Environmental Impact : The environmental effects of this compound, particularly its toxic impacts on aquatic life, have been studied. For instance, sublethal doses of copper sulfate initiate deregulation in fish brain tissue (Kırıcı, Nedzvetsky, Agca, & Gasso, 2019).
Phytoplanktonic Communities : The impact of copper sulfate treatment on natural phytoplanktonic communities has been assessed, revealing that it can lead to changes in phytoplankton diversity and ecosystem structure (Le Jeune et al., 2006).
Catalysis and Synthetic Chemistry : this compound plays a role in palladium-catalyzed intramolecular diamination of acrylic esters, indicating its utility in complex chemical reactions (Chávez, Kirsch, Streuff, & Muñiz, 2012).
Nanostructure and NLO Properties : Copper(I) sulfamate π-complexes have been synthesized, showcasing applications in structural and nonlinear optical (NLO) property studies (Slyvka et al., 2018).
Toxicity Studies in Aquaculture : The toxic effects of copper sulfate on fish, particularly in relation to water quality and pH levels, have been evaluated, offering insights into its safe usage in aquaculture (Carvalho & Fernandes, 2006).
Semiconductor Research : Copper sulfides, derived from this compound, have been explored for their semiconducting properties, making them applicable in energy and biomedical fields (Roy & Srivastava, 2015).
Transference Numbers in Electroplating : Research on the transference numbers of copper and cadmium sulfamates provides important data for electroplating applications (Choguill & Goetz, 1957).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
copper;disulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.2H3NO3S/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLBQWDYEGOYSW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuH4N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478172 | |
| Record name | copper;disulfamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14017-38-0 | |
| Record name | copper;disulfamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




